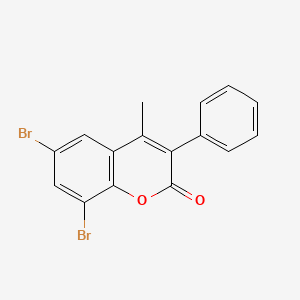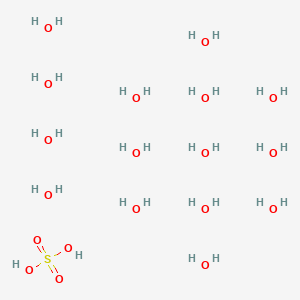![molecular formula C24H32Br2O2 B12585221 1,1'-[Decane-1,10-diylbis(oxy)]bis[3-(bromomethyl)benzene] CAS No. 560086-34-2](/img/structure/B12585221.png)
1,1'-[Decane-1,10-diylbis(oxy)]bis[3-(bromomethyl)benzene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[Decane-1,10-diylbis(oxy)]bis[3-(bromomethyl)benzene] is a complex organic compound characterized by its unique structure, which includes a decane backbone linked to two benzene rings through ether linkages Each benzene ring is further substituted with a bromomethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Decane-1,10-diylbis(oxy)]bis[3-(bromomethyl)benzene] typically involves the following steps:
Formation of the Decane-1,10-diylbis(oxy) Intermediate: This step involves the reaction of decane-1,10-diol with a suitable halogenating agent to form decane-1,10-diylbis(oxy) intermediate.
Attachment of Benzene Rings: The intermediate is then reacted with 3-bromomethylbenzene under conditions that promote ether formation, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
1,1’-[Decane-1,10-diylbis(oxy)]bis[3-(bromomethyl)benzene] can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or thiol.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the bromomethyl groups to methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a compound with an amine group in place of the bromine atom.
科学研究应用
1,1’-[Decane-1,10-diylbis(oxy)]bis[3-(bromomethyl)benzene] has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Studies: Its derivatives can be used as probes or inhibitors in biochemical assays to study enzyme activity or protein interactions.
Medicinal Chemistry:
作用机制
The mechanism of action of 1,1’-[Decane-1,10-diylbis(oxy)]bis[3-(bromomethyl)benzene] depends on its specific application:
In Organic Synthesis: The compound acts as a building block, participating in various chemical reactions to form more complex structures.
In Biological Systems: Its derivatives may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, thereby modulating their activity.
相似化合物的比较
Similar Compounds
1,1’-[Decane-1,10-diylbis(oxy)]bis[2,4-difluorobenzene]: This compound has similar structural features but with fluorine substituents instead of bromine, which can influence its reactivity and applications.
Decane-1,10-diylbis(oxy)dibenzaldehyde: Another related compound where the benzene rings are substituted with aldehyde groups instead of bromomethyl groups.
Uniqueness
1,1’-[Decane-1,10-diylbis(oxy)]bis[3-(bromomethyl)benzene] is unique due to the presence of bromomethyl groups, which provide specific reactivity patterns useful in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various functionalized compounds.
属性
CAS 编号 |
560086-34-2 |
|---|---|
分子式 |
C24H32Br2O2 |
分子量 |
512.3 g/mol |
IUPAC 名称 |
1-(bromomethyl)-3-[10-[3-(bromomethyl)phenoxy]decoxy]benzene |
InChI |
InChI=1S/C24H32Br2O2/c25-19-21-11-9-13-23(17-21)27-15-7-5-3-1-2-4-6-8-16-28-24-14-10-12-22(18-24)20-26/h9-14,17-18H,1-8,15-16,19-20H2 |
InChI 键 |
NOAJJIKXNJKVEJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OCCCCCCCCCCOC2=CC=CC(=C2)CBr)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


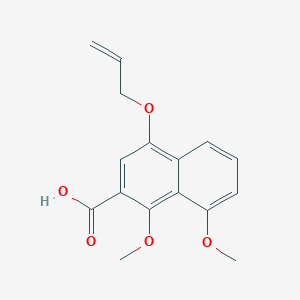

![N-Butyl-N-{1-(2-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide](/img/structure/B12585153.png)
![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-](/img/structure/B12585156.png)
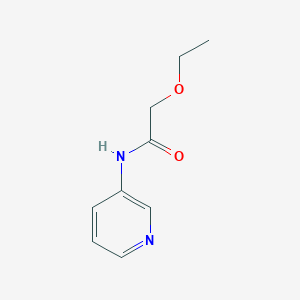
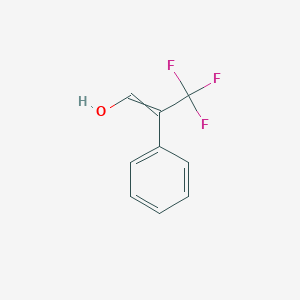

![2-[(3-Ethyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12585190.png)
![7,8-Dimethoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B12585198.png)
![Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B12585199.png)
![2-Oxa-6-azaspiro[4.5]decane-1,7-dione, 3-methyl-, (3R,5S)-rel-](/img/structure/B12585200.png)
